molecular formula C21H20N4O3S B2838422 N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923139-61-1

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2838422
CAS No.: 923139-61-1
M. Wt: 408.48
InChI Key: RCCRJVPFSVOVFV-UHFFFAOYSA-N
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Description

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a structurally complex compound featuring a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl moiety. While its exact biological activity remains unspecified in available literature, its structural analogs in pesticide chemistry (e.g., sulfentrazone, etobenzanid) indicate possible roles in herbicide or fungicide development . The compound’s stereoelectronic properties, influenced by the quinoline’s aromaticity and the sulfonamide’s polarity, may enhance binding affinity to biological targets, such as enzymes or receptors in pest species.

Properties

IUPAC Name

N-[2-(2-acetyl-3-quinolin-8-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14(26)25-20(17-10-5-7-15-8-6-12-22-21(15)17)13-19(23-25)16-9-3-4-11-18(16)24-29(2,27)28/h3-12,20,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCRJVPFSVOVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the methanesulfonamide group.

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Pyrazole Synthesis: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Coupling Reaction: The quinoline and pyrazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its quinoline moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. The methanesulfonamide group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

The compound shares functional motifs with several agrochemicals, particularly sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide), a pre-emergent herbicide. Both compounds feature:

  • Substituted phenyl ring : Serves as a scaffold for additional functional groups.

However, sulfentrazone substitutes its phenyl ring with a dichloro group and a triazole-dione moiety, enhancing soil residual activity and oxidative stress induction in weeds . In contrast, the target compound’s quinoline-pyrazole system may confer distinct modes of action, such as interference with fungal cytochrome P450 enzymes or insect nicotinic acetylcholine receptors.

Functional Group Analysis

  • Quinoline vs.
  • Dihydropyrazole vs.

Data Tables

Compound Name Key Functional Groups Substituents Use/Application
N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Methanesulfonamide, Quinoline, Pyrazole 1-Acetyl, Quinolin-8-yl, Dihydropyrazole Research compound (potential agrochemical)
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) Methanesulfonamide, Triazole-dione Dichlorophenyl, Difluoromethyl, Methyl Herbicide
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide, Ethoxymethoxy Dichlorophenyl Herbicide safener
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide, Trifluoromethyl Difluorophenyl, Trifluoromethylphenoxy Herbicide (carotenoid biosynthesis inhibitor)

Biological Activity

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and highlighting case studies and research data.

Chemical Structure and Properties

The compound features a complex structure that combines a quinoline moiety with a pyrazole ring, which is known for its pharmacological potential. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and quinoline have shown activity against various bacterial strains and fungi. In one study, pyrazole derivatives demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against pathogens such as E. coli and Staphylococcus aureus .

2. Anticancer Properties

The anticancer potential of this compound is noteworthy. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. A study highlighted the effectiveness of certain pyrazole compounds in inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are crucial in cancer progression . The compound's ability to target specific pathways involved in cancer cell survival makes it a promising candidate for further investigation.

3. Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been extensively documented. For example, certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may possess similar anti-inflammatory capabilities.

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A series of novel pyrazole derivatives were synthesized and evaluated for their biological activities. Among them, specific compounds showed promising results in inhibiting microbial growth and reducing inflammation markers in vitro . The structural modifications influenced their potency, indicating the importance of chemical design in enhancing biological activity.

Case Study 2: Anticancer Activity Assessment

In another study, several pyrazole-based compounds were tested against various cancer cell lines. The results showed that modifications to the quinoline structure significantly affected the anticancer activity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics . This highlights the potential of this compound as a lead compound for further development.

Research Findings

Activity Compound IC50/MIC Values Reference
AntimicrobialPyrazole Derivative A2.50 - 20 µg/mL
Anti-inflammatoryPyrazole Derivative B61 - 85% TNF-α inhibition
AnticancerQuinoline-Pyrazole Compound CIC50 comparable to Dexamethasone

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